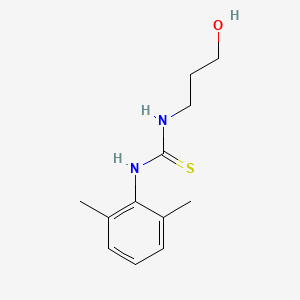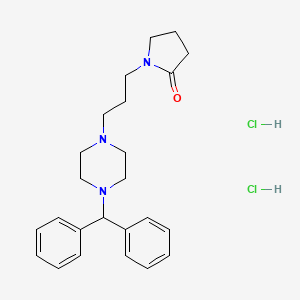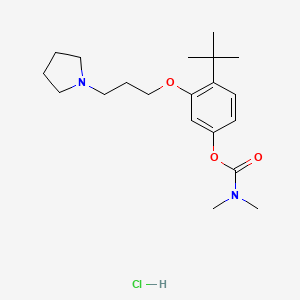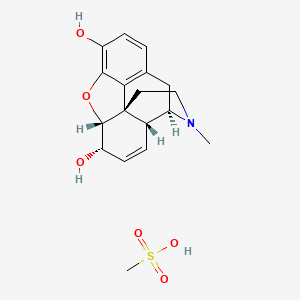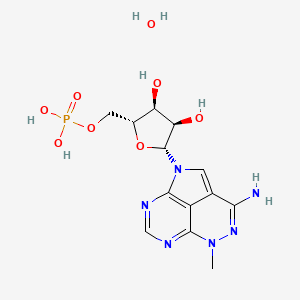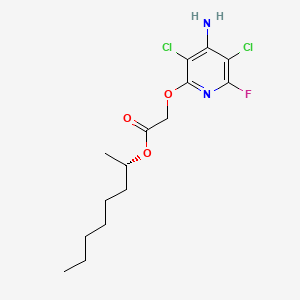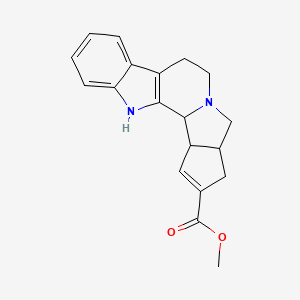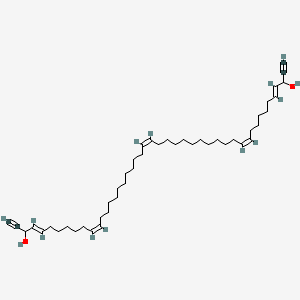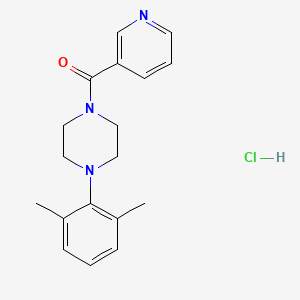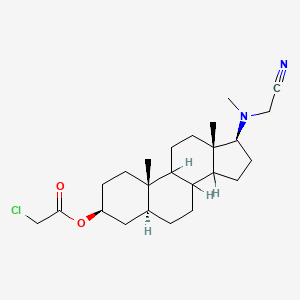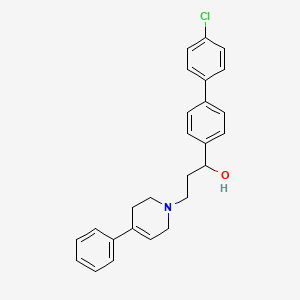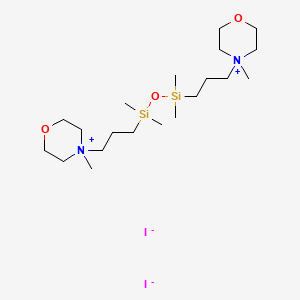
4,4'-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide is a chemical compound with the molecular formula C20H46N2O3Si2.2I and a molecular weight of 672.66 g/mol This compound is known for its unique structure, which includes two morpholinium groups connected by an oxybis(dimethylsilylene) bridge
Vorbereitungsmethoden
The synthesis of 4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide involves several steps. One common method includes the reaction of 4-methylmorpholine with a dimethylsilylene compound under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The final product is purified through crystallization or chromatography to obtain a high-purity compound .
Analyse Chemischer Reaktionen
4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Wirkmechanismus
The mechanism of action of 4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide can be compared with other similar compounds, such as:
4,4’-Oxybis(benzoic acid): This compound has a similar oxybis structure but differs in its functional groups and applications.
4,4’-Methylenebis(phenyl isocyanate): Known for its use in polyurethane production, it shares some structural similarities but has different chemical properties and uses.
4,4’-Oxybis(methylene)bis(1,3-dioxolane): This compound has a similar backbone but is used in different industrial applications.
These comparisons highlight the unique structure and versatile applications of 4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide.
Eigenschaften
CAS-Nummer |
84584-49-6 |
|---|---|
Molekularformel |
C20H46I2N2O3Si2 |
Molekulargewicht |
672.6 g/mol |
IUPAC-Name |
[dimethyl-[3-(4-methylmorpholin-4-ium-4-yl)propyl]silyl]oxy-dimethyl-[3-(4-methylmorpholin-4-ium-4-yl)propyl]silane;diiodide |
InChI |
InChI=1S/C20H46N2O3Si2.2HI/c1-21(11-15-23-16-12-21)9-7-19-26(3,4)25-27(5,6)20-8-10-22(2)13-17-24-18-14-22;;/h7-20H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
KNJPDYHKSBJXHO-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCOCC1)CCC[Si](C)(C)O[Si](C)(C)CCC[N+]2(CCOCC2)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


